molecular formula C10H10ClN3O3 B1510224 5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride

5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride

Cat. No. B1510224
M. Wt: 255.66 g/mol
InChI Key: SGJBAHKZPBZXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067934B2

Procedure details

N,N-Dimethylformamide (850 mL) was added to a mixture of 5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride salt (C3) (65 g, 250 mmol), 1,2-dibromoethane (52.5 g, 280 mmol) and cesium carbonate (124 g, 381 mmol), and the reaction mixture was heated to 90° C. for 6 hours. After allowing the reaction to cool to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL), washed with saturated aqueous sodium chloride solution (100 mL), washed with water (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was washed with acetonitrile to provide the product. Yield: 46.5 g, 190 mmol, 76%. 1H NMR (400 MHz, CDCl3) δ 2.30 (d, J=0.8 Hz, 3H), 4.38-4.42 (m, 2H), 4.66-4.70 (m, 2H), 7.15-7.17 (m, 1H), 7.43 (AB quartet, JAB=7.7 Hz, ΔνAB=33.4 Hz, 2H), 8.33 (d, J=1.4 Hz, 1H).
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[N:4]=[CH:5][N:6]([C:8]2[C:13](=[O:14])[NH:12][C:11]([C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH:7]=1.Br[CH2:19][CH2:20]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[CH3:2][C:3]1[N:4]=[CH:5][N:6]([C:8]2[C:13](=[O:14])[N:12]3[C:11]([C:15](=[O:17])[O:16][CH2:19][CH2:20]3)=[CH:10][CH:9]=2)[CH:7]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
Cl.CC=1N=CN(C1)C1=CC=C(NC1=O)C(=O)O
Name
Quantity
52.5 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
124 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
850 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (500 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride solution (100 mL)
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting solid was washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.